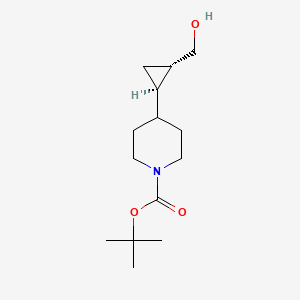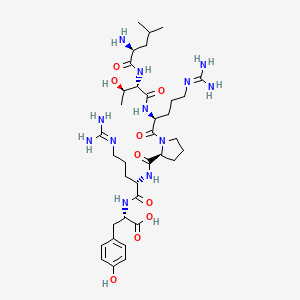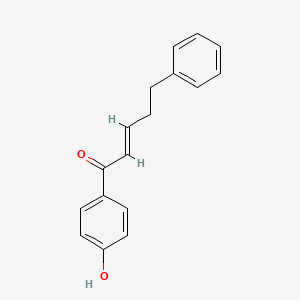
3-Deoxy-L-threo-pentose
Übersicht
Beschreibung
3-Deoxy-L-threo-pentose is a type of carbohydrate. It contains a total of 19 atoms; 10 Hydrogen atoms, 5 Carbon atoms, and 4 Oxygen atoms . It is involved in the metabolic pathways of pentose and glucuronate interconversions .
Synthesis Analysis
A study on the sustainable synthesis of L-threo-phenylserine, a β-hydroxy-α-amino acid, identified a novel L-threonine transaldolase (PmLTTA) from Pseudomonas sp. through genome mining . This enzyme exhibited high activity in the synthesis of L-threo-phenylserine from L-threonine and benzaldehyde .Molecular Structure Analysis
The molecular structure of this compound is characterized by its formula C5H10O4 . Further structural analysis is needed for a more detailed understanding.Chemical Reactions Analysis
In a study on the photobromination of carbohydrate derivatives, elimination reactions of certain bromides were studied, and the derived ‘glycal’ compounds afford routes to 4-deoxy-L-threo-pentose and its enantiomer .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are characterized by its molecular formula C5H10O4 . More detailed properties would require specific experimental measurements.Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Derivatives
3-Deoxy-L-threo-pentose and its derivatives play a significant role in chemical synthesis and the creation of various compounds. For instance, the synthesis of 2-deoxy-L-ribose and 2-deoxy-D-xylose from 2-deoxy-D-galactose and 2-deoxy-D-glucose is a notable example of utilizing similar sugars in the synthesis of unusual sugars (Schimmel & Bevill, 1970). Additionally, the synthesis of carbohydrates like 2-deoxy-DL-, L- and D-erythro-pentoses showcases the versatility of such sugars in the creation of diverse sugar compounds (Nakaminami et al., 1972).
Biochemical Applications and Studies
The biochemical properties of deoxy sugars, such as this compound, have been explored in various studies. These sugars are essential components in life science due to their chemotherapeutic and pharmaceutical applications. For example, the study of H-bond interactions in deoxy-hexose sugars, including methyl-pentose and aldo-pentose, sheds light on their biochemical properties and potential applications (Mosapour Kotena & Fattahi, 2020).
Role in Microbial Production
The microbial production of pentose sugars, such as D-ribose and its derivatives, highlights the significance of these sugars in various biological processes. The presence of these pentoses in crucial biopolymers like RNA and DNA, as well as their widespread occurrence in nature, points to their fundamental role in biological systems (Sasajima & Yoneda, 1989).
Wirkmechanismus
Biochemical Pathways
3-Deoxy-L-threo-pentose is involved in the non-oxidative pentose phosphate pathway . This pathway is crucial for the production of mycosporine-like amino acids (MAAs), which are strong UV-absorbing compounds produced by cyanobacteria, algae, and corals . The compound is produced from the pentose phosphate pathway intermediate sedoheptulose 7-phosphate (S7P) .
Result of Action
It is known to be involved in the production of mycosporine-like amino acids, which have potential as natural, safe, and eco-friendly sunscreens .
Zukünftige Richtungen
The future directions of research on 3-Deoxy-L-threo-pentose could involve further exploration of its metabolic pathways , as well as its potential applications in the synthesis of other compounds . The development of new methods for its synthesis and the study of its properties could also be areas of interest.
Eigenschaften
IUPAC Name |
(2R,4R)-2,4,5-trihydroxypentanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4/c6-2-4(8)1-5(9)3-7/h2,4-5,7-9H,1,3H2/t4-,5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKHJPQPGKIAEJO-RFZPGFLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)O)C(C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](CO)O)[C@H](C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50721975 | |
| Record name | 3-Deoxy-L-threo-pentose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50721975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
41107-43-1 | |
| Record name | 3-Deoxy-L-threo-pentose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50721975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





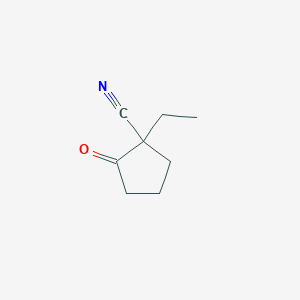
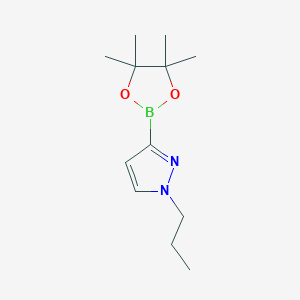
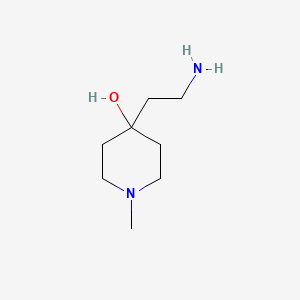

![methyl 2-methyl-1-{[2-methyl-3-(trifluoromethyl)phenyl]methyl}-6-(4-morpholinyl)-1H-benzimidazole-4-carboxylate](/img/structure/B1507857.png)
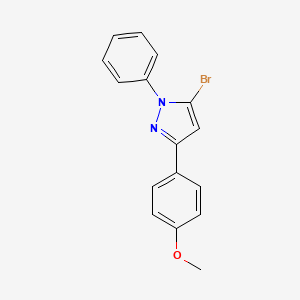


![6-[Difluoro-[6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]methyl]quinoline](/img/structure/B1507885.png)
